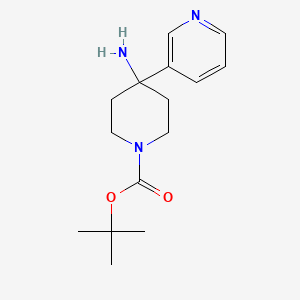

![molecular formula C17H18Cl2N2O B2508281 Clorhidrato de 1-(4-(2-clorofenoxi)butil)-1H-benzo[d]imidazol CAS No. 1052511-35-9](/img/structure/B2508281.png)

Clorhidrato de 1-(4-(2-clorofenoxi)butil)-1H-benzo[d]imidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

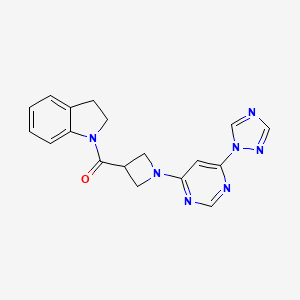

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C17H18Cl2N2O and its molecular weight is 337.24. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

El imidazol y sus derivados son uno de los heterociclos más vitales y universales en la química medicinal . Exhiben un amplio espectro de actividades farmacológicas o biológicas significativas, y son ampliamente investigados y aplicados por las empresas farmacéuticas para el descubrimiento de fármacos .

Aplicaciones Antibacterianas

Los compuestos que contienen imidazol se han utilizado ampliamente para tratar diversos tipos de enfermedades, incluidas las infecciones bacterianas .

Aplicaciones Antifúngicas

Los derivados del imidazol también han mostrado propiedades antifúngicas significativas .

Aplicaciones Antiinflamatorias

Los compuestos basados en imidazol se han utilizado en el tratamiento de afecciones inflamatorias .

Aplicaciones Antivirales

Ciertos derivados del imidazol han demostrado propiedades antivirales .

Aplicaciones Antiparasitarias

Los compuestos del imidazol se han utilizado en el tratamiento de infecciones parasitarias .

Aplicaciones Anticancerígenas

Los derivados del imidazol han mostrado potencial en el tratamiento de varios tipos de cáncer .

Inhibición Enzimática

Los compuestos que contienen imidazol se han utilizado como inhibidores enzimáticos, lo que puede ser útil en el tratamiento de diversas enfermedades .

Direcciones Futuras

Given the broad range of applications and biological activities of imidazole-containing compounds, there is significant interest in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . Therefore, the development of new drugs that overcome the AMR problems is necessary .

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives can interact with various proteins and enzymes

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as acting as a ligand , or inhibiting the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions .

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Some imidazole derivatives have been reported to exhibit antibacterial and antifungal activities .

Análisis Bioquímico

Biochemical Properties

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to imidazoline receptors, which are involved in the regulation of blood pressure and insulin secretion . The compound’s interaction with these receptors suggests potential therapeutic applications in treating hypertension and diabetes. Additionally, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride may inhibit certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .

Cellular Effects

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can alter the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation in certain conditions .

Molecular Mechanism

The molecular mechanism of action of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as imidazoline receptors and enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, the inhibition of monoamine oxidase by 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat may lead to its degradation, resulting in reduced efficacy.

Dosage Effects in Animal Models

The effects of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing blood pressure and improving insulin sensitivity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination . Additionally, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-[4-(2-chlorophenoxy)butyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O.ClH/c18-14-7-1-4-10-17(14)21-12-6-5-11-20-13-19-15-8-2-3-9-16(15)20;/h1-4,7-10,13H,5-6,11-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLBXJAIDLTALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC=C3Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

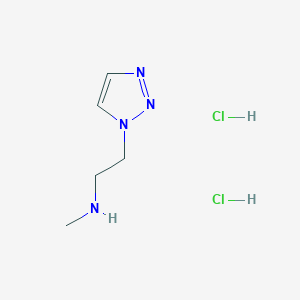

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)

![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

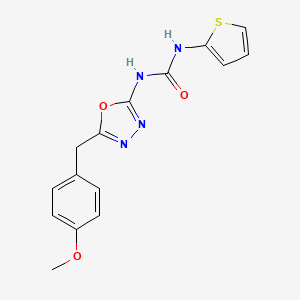

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2508207.png)

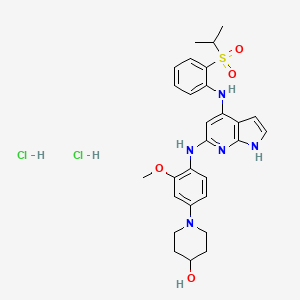

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-2-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2508213.png)

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)